(5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
Overview
Description
(5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one has shown promise in preliminary studies for its potential antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with biological macromolecules to understand its mechanism of action.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions. This often involves the use of amines and aldehydes under acidic or basic conditions.
Furan Ring Synthesis: The furan ring is constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The pyrrolidine and furan rings are then coupled using various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form the desired compound.
Final Modifications: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the furan and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, R-OH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce alcohols or other reduced forms of the original compound.
Mechanism of Action
The mechanism of action of (5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one involves its interaction with various molecular targets. These include enzymes and receptors involved in inflammatory pathways. The compound may inhibit specific enzymes, reducing the production of pro-inflammatory mediators, or it may bind to receptors, modulating immune responses.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
- (5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-thione
- (5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-amine
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This configuration allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSICZNIIIPFAAO-UPYRFZFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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